2,6-Diformylisonicotinonitrile
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Overview
Description
2,6-Diformylisonicotinonitrile is an organic compound with the molecular formula C8H4N2O2 and a molecular weight of 160.13 g/mol It is a derivative of isonicotinonitrile, characterized by the presence of two formyl groups at the 2 and 6 positions of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diformylisonicotinonitrile typically involves the formylation of isonicotinonitrile. One common method is the Vilsmeier-Haack reaction, where isonicotinonitrile is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions . The reaction proceeds as follows: [ \text{C}_6\text{H}_4\text{N}_2 + 2 \text{DMF} + 2 \text{POCl}_3 \rightarrow \text{C}_8\text{H}_4\text{N}_2\text{O}_2 + 2 \text{HCl} + 2 \text{POCl}_2\text{NMe}_2 ]
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,6-Diformylisonicotinonitrile undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl groups can be reduced to primary alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Ammonia (NH3) or primary amines in the presence of a catalyst.
Major Products:
Oxidation: 2,6-Dicarboxyisonicotinic acid.
Reduction: 2,6-Dihydroxymethylisonicotinonitrile.
Substitution: 2,6-Diformylisonicotinamide.
Scientific Research Applications
2,6-Diformylisonicotinonitrile has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and coordination complexes.
Biology: It is used in the design of bioactive molecules and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2,6-Diformylisonicotinonitrile is primarily related to its ability to form coordination complexes with metal ions. These complexes can interact with biological macromolecules, influencing various biochemical pathways. The formyl and nitrile groups play a crucial role in binding to metal ions and other molecular targets, facilitating the compound’s biological activity .
Comparison with Similar Compounds
- 2,6-Dimethylisonicotinonitrile
- 2,6-Dicarboxyisonicotinonitrile
- 2,6-Dihydroxyisonicotinonitrile
Comparison: 2,6-Diformylisonicotinonitrile is unique due to the presence of two formyl groups, which significantly influence its reactivity and potential applications. Compared to its analogs, such as 2,6-Dimethylisonicotinonitrile, the formyl groups enhance its ability to participate in various chemical reactions and form coordination complexes. This makes it a valuable compound in synthetic chemistry and materials science .
Properties
Molecular Formula |
C8H4N2O2 |
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Molecular Weight |
160.13 g/mol |
IUPAC Name |
2,6-diformylpyridine-4-carbonitrile |
InChI |
InChI=1S/C8H4N2O2/c9-3-6-1-7(4-11)10-8(2-6)5-12/h1-2,4-5H |
InChI Key |
CMBZILOUWZVZCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C=O)C=O)C#N |
Origin of Product |
United States |
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